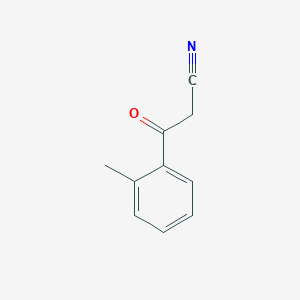

2-Methylbenzoylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-4-2-3-5-9(8)10(12)6-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTQMHCHBQZTOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366401 | |

| Record name | 2-METHYLBENZOYLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35276-81-4 | |

| Record name | 2-METHYLBENZOYLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methylphenyl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methylbenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzoylacetonitrile, also known as 3-(2-methylphenyl)-3-oxopropanenitrile, is a versatile β-ketonitrile that serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a benzoyl group substituted with a methyl group at the ortho position and an adjacent nitrile functionality, imparts unique reactivity that makes it a valuable building block for the synthesis of diverse heterocyclic systems and other complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on experimental details and data for laboratory and developmental applications.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 35276-81-4 | [1] |

| Molecular Formula | C₁₀H₉NO | [2] |

| Molecular Weight | 159.19 g/mol | [2] |

| Appearance | White crystals | |

| Melting Point | 81-87 °C | |

| Synonyms | 3-(2-methylphenyl)-3-oxopropanenitrile, 3-Oxo-3-o-tolylpropanenitrile | [1][2] |

Synthesis of this compound

A general and effective method for the synthesis of β-ketonitriles, including this compound, involves the transition-metal-catalyst-free reaction of amides and acetonitrile. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of 3-Oxo-3-(o-tolyl)propanenitrile

Materials:

-

2-Methyl-N-phenyl-N-tosylbenzamide (or a similar activated amide of 2-methylbenzoic acid)

-

Acetonitrile

-

Suitable solvent (e.g., anhydrous THF)

-

Strong base (e.g., NaH or LiHMDS)

-

Silica gel for column chromatography

-

n-hexane and Ethyl acetate for elution

Procedure:

-

To a solution of the activated amide of 2-methylbenzoic acid (1.0 mmol) in anhydrous solvent, add the strong base (2.0 mmol) at 0 °C under an inert atmosphere.

-

Stir the mixture for 15 minutes at this temperature.

-

Add acetonitrile (3.0 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the appropriate time until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the desired 3-oxo-3-(o-tolyl)propanenitrile.[3]

Spectral Data

The structural confirmation of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are the reported ¹H and ¹³C NMR spectral data for 3-Oxo-3-(o-tolyl)propanenitrile.[3]

¹H NMR (500 MHz, CDCl₃): (Note: Specific peak assignments were not provided in the source document, but a typical spectrum would show signals for the aromatic protons, the methylene protons, and the methyl protons.)

¹³C NMR (126 MHz, CDCl₃): (Note: Specific peak assignments were not provided in the source document, but a typical spectrum would show signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.)

Infrared (IR) Spectroscopy

A representative IR spectrum of a β-ketonitrile would exhibit characteristic absorption bands. For 3-Oxo-3-(o-tolyl)propanenitrile, the following peaks are expected:

-

~2260 cm⁻¹: C≡N stretching vibration of the nitrile group.[3]

-

~1690 cm⁻¹: C=O stretching vibration of the ketone group.[3]

-

Aromatic C-H and C=C stretching vibrations: In the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Reactivity and Synthetic Applications

The reactivity of this compound is primarily centered around the electrophilic nature of the carbonyl and nitrile groups, as well as the acidic α-protons of the methylene group. This dual reactivity makes it a versatile precursor for the synthesis of various heterocyclic compounds.

General Reactivity of β-Ketonitriles

β-Ketonitriles are valuable synthons in organic synthesis. The presence of both a ketone and a nitrile group allows for a wide range of chemical transformations, including:

-

Cyclization Reactions: They are common starting materials for the synthesis of pyridines, pyrimidines, pyrazoles, and thiophenes through condensation reactions with various reagents.[4]

-

Multicomponent Reactions (MCRs): Their ability to react with multiple components in a single step makes them ideal candidates for generating molecular diversity in drug discovery.[4]

-

Reactions at the Methylene Group: The acidic protons of the methylene bridge can be deprotonated to form a stabilized carbanion, which can then participate in various alkylation and acylation reactions.

Experimental Workflow for Heterocycle Synthesis

The following diagram illustrates a general workflow for the synthesis of heterocyclic compounds starting from a β-ketonitrile like this compound.

Caption: General workflow for synthesizing heterocycles from this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. This guide has provided a detailed overview of its chemical properties, a general synthetic protocol, available spectral data, and an outline of its reactivity. The provided information is intended to be a valuable resource for researchers and professionals working with this compound, facilitating its effective use in the laboratory and in the development of new chemical entities. Further research into the specific biological activities and reaction mechanisms of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 2-Methylbenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-methylbenzoylacetonitrile, a valuable intermediate in the preparation of various organic compounds, including fungicides.[1] This document details the necessary precursors, reaction conditions, and experimental protocols for the successful synthesis of this compound.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the conversion of 2-methylbenzoic acid (o-toluic acid) to its corresponding acid chloride, 2-methylbenzoyl chloride (o-toluoyl chloride). The second step is the cyanation of the synthesized 2-methylbenzoyl chloride to yield the final product, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product involved in the synthesis of this compound.

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2-Methylbenzoic Acid | C₈H₈O₂ | 136.15 | 258-259 | 1.062 |

| 2-Methylbenzoyl Chloride | C₈H₇ClO | 154.59 | 88-90 @ 12 mmHg[2] | 1.185 |

| This compound | C₉H₇NO | 145.16 | 127 @ 29 Torr[1] | 1.1 ± 0.1[1] |

Table 2: Summary of Reaction Conditions and Yields

| Reaction Step | Key Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Synthesis of 2-Methylbenzoyl Chloride | 2-Methylbenzoic Acid, Thionyl Chloride | N,N-Dimethylformamide (DMF) | None | 90[2] | 3[2] | 99.7[2] | 98.8[2] |

| Synthesis of this compound | 2-Methylbenzoyl Chloride, Potassium Ferricyanide | Copper Quinoline | Dichloroethane | 80-85[3] | 4[3] | 91.3[3] | 97.8[3] |

Experimental Protocols

Step 1: Synthesis of 2-Methylbenzoyl Chloride (o-Toluoyl Chloride)

This protocol is adapted from a high-yield industrial synthesis method.[2][3][4]

Materials:

-

2-Methylbenzoic acid (540.56 g)

-

Thionyl chloride (571.0 g)

-

N,N-dimethylformamide (DMF) (2 g)

Apparatus:

-

1000 mL reaction flask

-

Thermometer

-

Mechanical stirrer

-

Reflux condenser

-

Exhaust gas absorption system

Procedure:

-

Equip a 1000 mL reaction flask with a thermometer, a mechanical stirrer, a reflux condenser, and an exhaust gas absorption device.

-

Charge the flask with 2-methylbenzoic acid, thionyl chloride, and N,N-dimethylformamide.[2]

-

Heat the mixture to 90°C while stirring continuously.[2]

-

Maintain this temperature for 3 hours. The reaction is considered complete when the mixture becomes a clear, transparent solution.[2]

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

-

The remaining liquid is crude 2-methylbenzoyl chloride, which can be further purified by vacuum distillation. The final product is 612.7 g of o-methyl benzoyl chloride with a purity of 98.8% and a yield of 99.7%.[2]

Step 2: Synthesis of this compound

This protocol is based on a patented method for the synthesis of o-methylbenzoyl cyanide.[3]

Materials:

-

2-Methylbenzoyl chloride (50 g, 0.32 mol)

-

Potassium ferricyanide (18.1 g, 0.054 mol)

-

Copper quinoline (0.5 g)

-

Dichloroethane (200 mL)

Apparatus:

-

500 mL reaction bottle

-

Heating and stirring apparatus

-

Apparatus for reduced pressure distillation

Procedure:

-

In a 500 mL reaction bottle, add 200 mL of dichloroethane, 50 g of o-methylbenzoyl chloride, and 18.1 g of potassium ferricyanide.[3]

-

Add 0.5 g of copper quinoline to the mixture.[3]

-

Control the temperature between 80°C and 85°C and maintain the reaction for 4 hours with stirring.[3]

-

After the reaction is complete, wash the mixture with water and separate the layers.

-

Remove the solvent from the organic phase under reduced pressure.

-

The crude product is then purified by reduced pressure distillation to obtain 43.3 g of this compound with a purity of 97.8% and a yield of 91.3%.[3]

Characterization Data for this compound: [3]

-

¹H NMR (400MHz, CDCl₃): δ 2.64 (s, 3H), 7.36 (d, J=7.6Hz, 1H), 7.48 (t, J=7.6Hz, 1H), 7.63 (td, J₁=7.6, J₂=1.2Hz, 1H), 8.25 (d, J=7.6Hz, 1H).

-

¹³C NMR (100MHz, CDCl₃): δ 22.0, 113.3, 126.8, 131.4, 132.8, 135.0, 135.6, 142.8, 168.5.

-

GC-MS (EI): M⁺ 145.

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis of this compound from 2-methylbenzoic acid.

Caption: Synthesis pathway of this compound.

Alternative Synthesis Considerations

While the presented pathway is efficient, alternative methods for the cyanation of acyl chlorides exist. A common method involves the use of alkali metal cyanides like potassium cyanide or sodium cyanide, often in the presence of a phase transfer catalyst.[5] Another approach mentioned in literature for the synthesis of this compound involves the reaction of o-methyl benzoyl chloride and potassium cyanide in acetonitrile solvent with ultrasonic treatment at 50°C.[1] The choice of method may depend on factors such as safety considerations, reagent availability, and desired scale of production.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN114380713B - O-methyl benzoyl cyanide synthesis method - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. CN102952038A - A kind of synthetic method of o-methylbenzoyl nitrile - Google Patents [patents.google.com]

In-Depth Technical Guide: 2-Methylbenzoylacetonitrile (CAS 5955-73-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzoylacetonitrile, with CAS number 5955-73-7, is a versatile chemical intermediate of significant interest in the fields of pharmaceutical and agrochemical research and development. Its chemical structure, featuring a benzoyl group attached to an acetonitrile moiety with a methyl substituent on the phenyl ring, provides a reactive scaffold for the synthesis of a variety of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a key precursor in the development of fungicides.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 5955-73-7 | |

| Molecular Formula | C₁₀H₉NO | |

| Molecular Weight | 159.19 g/mol | |

| Appearance | Off-white to yellow crystalline solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in most organic solvents | |

| Density | Not available |

Synthesis and Purification

Synthetic Pathway

A common synthetic route to this compound involves the reaction of 2-methylbenzoyl chloride with a cyanide source. This reaction is a nucleophilic acyl substitution where the cyanide ion attacks the electrophilic carbonyl carbon of the acid chloride.

Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of 2-alkylphenylacetonitriles, adapted for the synthesis of this compound.[1]

Materials:

-

2-Methylbenzoyl chloride

-

Sodium cyanide (or other suitable cyanide source)

-

Anhydrous aprotic solvent (e.g., acetonitrile, THF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve sodium cyanide in the anhydrous solvent.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 2-methylbenzoyl chloride in the same anhydrous solvent to the stirred suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected spectral data are summarized below, based on the analysis of structurally related compounds.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (multiplet), methyl protons (singlet), and methylene protons (singlet). |

| ¹³C NMR | Signals corresponding to the carbonyl carbon, nitrile carbon, aromatic carbons, methyl carbon, and methylene carbon. |

| IR (Infrared) | Characteristic absorption bands for the carbonyl group (C=O), nitrile group (C≡N), and aromatic C-H bonds. |

| MS (Mass Spectrometry) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Applications in Drug Development: A Precursor to Fungicides

This compound is a crucial intermediate in the synthesis of strobilurin fungicides, a class of agricultural chemicals that inhibit fungal respiration.[2] One prominent example is Trifloxystrobin.

Synthesis of Trifloxystrobin

The synthesis of Trifloxystrobin involves a multi-step process where this compound is a key building block. A simplified workflow is illustrated below.

Mechanism of Action of Strobilurin Fungicides

Strobilurin fungicides, including Trifloxystrobin, act as Quinone outside Inhibitors (QoI).[3][4] They block the electron transport chain at the cytochrome bc1 complex (Complex III) in the mitochondria of fungi. This inhibition disrupts the production of ATP, the energy currency of the cell, ultimately leading to fungal cell death.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate with significant applications in the synthesis of agrochemicals, particularly strobilurin fungicides. Its synthesis, while straightforward in principle, requires careful execution and purification to obtain a high-purity product. Understanding its chemical properties and reactivity is crucial for its effective utilization in the development of new and improved fungicidal agents and other bioactive molecules. This guide provides a foundational resource for researchers and professionals working with this important chemical compound.

References

- 1. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]

- 2. Trifloxystrobin (Ref: CGA 279202) [sitem.herts.ac.uk]

- 3. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]

- 4. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-Methylbenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylbenzoylacetonitrile, a molecule of interest in organic synthesis and medicinal chemistry. The document details its chemical structure, physicochemical properties, and potential applications, with a focus on its role as a synthetic intermediate. Detailed experimental protocols for its synthesis and characterization are presented, alongside spectroscopic data. Furthermore, this guide explores the known biological activities of the broader class of substituted benzoylacetonitriles, suggesting potential therapeutic applications and relevant signaling pathways for this compound.

Introduction

This compound, systematically named 3-(2-methylphenyl)-3-oxopropanenitrile, is an aromatic β-ketonitrile. This class of compounds is characterized by a ketone and a nitrile group separated by a methylene bridge, attached to a substituted phenyl ring. The presence of these reactive functional groups makes it a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds. Moreover, substituted benzoylacetonitriles have garnered attention in the field of drug discovery for their potential therapeutic properties, notably as anti-inflammatory agents. This guide aims to provide a detailed technical resource on the molecular structure, synthesis, and potential biological relevance of this compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzoyl group substituted with a methyl group at the ortho position of the phenyl ring. This moiety is attached to an acetonitrile fragment at the carbonyl carbon.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Systematic Name | 3-(2-methylphenyl)-3-oxopropanenitrile | |

| Synonyms | This compound, 3-Oxo-3-(o-tolyl)propanenitrile | |

| CAS Number | 35276-81-4 | |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.18 g/mol | |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 81-82 °C | |

| Storage Temperature | 2-8°C | |

| Predicted XlogP | 1.9 | [1] |

| Monoisotopic Mass | 159.06842 Da | [1] |

Synthesis of this compound

The synthesis of β-ketonitriles such as this compound can be achieved through the condensation of an appropriate ester with acetonitrile in the presence of a strong base. A general and effective method is the Claisen condensation reaction.

General Experimental Protocol: Claisen Condensation

This protocol describes a general procedure for the synthesis of this compound based on established methods for analogous compounds.

Reaction Scheme:

Caption: Synthesis of this compound via Claisen condensation.

Materials and Reagents:

-

Methyl 2-methylbenzoate

-

Acetonitrile (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide

-

Anhydrous tetrahydrofuran (THF) or Toluene

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of methyl 2-methylbenzoate (1 equivalent) and anhydrous acetonitrile (1.5 equivalents) in anhydrous THF to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0°C and quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Spectroscopic Data and Characterization

While specific experimental spectra for this compound are not widely available in public databases, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 7.8-7.9 (d, 1H, Ar-H), 7.3-7.5 (m, 3H, Ar-H), 4.1 (s, 2H, -CH₂-CN), 2.5 (s, 3H, Ar-CH₃) ppm |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 190 (C=O), 138 (Ar-C), 132 (Ar-CH), 131 (Ar-CH), 129 (Ar-CH), 126 (Ar-CH), 115 (C≡N), 30 (-CH₂-CN), 21 (Ar-CH₃) ppm |

| IR (KBr) | ν ~ 3050 (Ar C-H), 2950 (Alkyl C-H), 2260 (C≡N), 1690 (C=O, ketone), 1600, 1480 (Ar C=C) cm⁻¹ |

| Mass Spectrometry (EI) | m/z (%) = 159 (M⁺), 144 (M-CH₃)⁺, 119 (M-C₂H₂N)⁺, 91 (C₇H₇)⁺ |

Potential Applications in Drug Development

Substituted benzoylacetonitriles have demonstrated a range of biological activities, with anti-inflammatory properties being of particular interest to the drug development community.

Anti-inflammatory Activity

Research on various benzoylacetonitrile derivatives has shown their ability to modulate inflammatory responses. These compounds have been observed to suppress the production of pro-inflammatory mediators in cellular models of inflammation.

Potential Mechanism of Action:

The anti-inflammatory effects of substituted benzoylacetonitriles are believed to be mediated through the inhibition of key signaling pathways involved in the inflammatory cascade. A plausible mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical for the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).

Caption: Potential anti-inflammatory signaling pathway inhibition.

While specific studies on the 2-methyl derivative are limited, its structural similarity to other biologically active benzoylacetonitriles suggests it may possess similar anti-inflammatory properties, making it a candidate for further investigation in drug discovery programs targeting inflammatory diseases.

Conclusion

This compound is a valuable synthetic intermediate with a molecular structure amenable to a variety of chemical transformations. This guide has provided a detailed overview of its chemical and physical properties, a general protocol for its synthesis, and predicted spectroscopic data for its characterization. The potential for this class of molecules to act as anti-inflammatory agents highlights the importance of further research into the specific biological activities and mechanisms of action of this compound. The information presented herein serves as a foundational resource for researchers and scientists working in organic synthesis and drug development.

References

Spectroscopic Profile of 2-Methylbenzoylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylbenzoylacetonitrile (also known as 2-Methylbenzyl cyanide or o-tolylacetonitrile). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.15 | m | 4H | Ar-H |

| 3.73 | s | 2H | CH ₂CN |

| 2.38 | s | 3H | Ar-CH ₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 137.1 | Ar-C (quaternary) |

| 130.8 | Ar-C H |

| 128.8 | Ar-C H |

| 127.4 | Ar-C H |

| 126.9 | Ar-C H |

| 118.0 | C N |

| 21.0 | Ar-C H₃ |

| 19.3 | C H₂CN |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3020 - 3070 | Medium | Aromatic C-H Stretch |

| 2930 - 2960 | Medium | Aliphatic C-H Stretch (CH₃) |

| 2860 - 2880 | Medium | Aliphatic C-H Stretch (CH₂) |

| 2247 | Strong | C≡N Stretch (Nitrile) |

| 1605, 1495, 1460 | Medium-Strong | Aromatic C=C Bending |

| 740 | Strong | Ortho-disubstituted Benzene C-H Bending |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 131 | 100 | [M]⁺ (Molecular Ion) |

| 116 | 40 | [M - CH₃]⁺ |

| 104 | 95 | [M - HCN]⁺ |

| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 30 | [C₆H₅]⁺ |

UV-Visible (UV-Vis) Spectroscopy

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

Parameters:

-

Pulse sequence: Standard single-pulse sequence.

-

Number of scans: 16-64 (depending on sample concentration).

-

Relaxation delay: 1-2 seconds.

-

Spectral width: Approximately 12-16 ppm.

-

Temperature: 298 K.

-

¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 100 or 125 MHz).

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Spectral width: Approximately 200-240 ppm.

-

Temperature: 298 K.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for an Attenuated Total Reflectance (ATR) setup, a drop of the sample is placed directly onto the ATR crystal.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Ionization Method: Electron Ionization (EI) is commonly used for this type of molecule.

-

Parameters:

-

Ionization energy: 70 eV.

-

Mass range: m/z 40-400.

-

Ion source temperature: 200-250 °C.

-

For GC-MS, a suitable capillary column (e.g., DB-5ms) is used with a temperature program to ensure proper elution of the compound.

-

UV-Visible (UV-Vis) Spectroscopy

-

Instrument: A UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).

-

Parameters:

-

Wavelength range: 200-400 nm.

-

A baseline correction is performed using a cuvette filled with the same solvent used for the sample.

-

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to 3-Oxo-3-(tolyl)propanenitrile Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological significance of the ortho, meta, and para isomers of 3-oxo-3-(tolyl)propanenitrile. These β-ketonitriles are versatile intermediates in organic synthesis, particularly in the construction of various heterocyclic compounds of medicinal interest. This document aims to serve as a valuable resource for researchers in medicinal chemistry and drug discovery by consolidating key technical data, including IUPAC nomenclature, physical properties, detailed synthetic protocols, and a summary of their role as precursors to biologically active molecules.

IUPAC Nomenclature and Synonyms

The chemical name "2-Methylbenzoylacetonitrile" is ambiguous. The correct IUPAC nomenclature specifies the position of the methyl group on the phenyl ring. The three positional isomers are:

-

ortho isomer: 3-oxo-3-(o-tolyl)propanenitrile

-

meta isomer: 3-oxo-3-(m-tolyl)propanenitrile

-

para isomer: 3-oxo-3-(p-tolyl)propanenitrile

A list of common synonyms for each isomer is provided in the table below.

| Isomer | IUPAC Name | Synonyms |

| ortho | 3-oxo-3-(o-tolyl)propanenitrile | This compound, o-Toluoylacetonitrile, 3-(2-Methylphenyl)-3-oxopropanenitrile |

| meta | 3-oxo-3-(m-tolyl)propanenitrile | 3-Methylbenzoylacetonitrile, m-Toluoylacetonitrile, 3-(3-Methylphenyl)-3-oxopropanenitrile[1] |

| para | 3-oxo-3-(p-tolyl)propanenitrile | 4-Methylbenzoylacetonitrile, p-Toluoylacetonitrile, 3-(4-Methylphenyl)-3-oxopropanenitrile[2] |

Physicochemical Properties

The physical and chemical properties of the 3-oxo-3-(tolyl)propanenitrile isomers are summarized in the table below. These data are essential for their handling, characterization, and use in chemical reactions.

| Property | 3-oxo-3-(o-tolyl)propanenitrile | 3-oxo-3-(m-tolyl)propanenitrile | 3-oxo-3-(p-tolyl)propanenitrile |

| Molecular Formula | C₁₀H₉NO | C₁₀H₉NO[1] | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol | 159.18 g/mol [1] | 159.19 g/mol [2] |

| Appearance | Solid | White to Pale cream to Pale yellow to Yellow to Pale orange to Pale brown to Yellow-brown Crystals or Powder or Crystalline powder[1] | White to Light yellow to Light orange powder to crystal[2] |

| Melting Point | No data available | 68.5-77.5 °C[1] | 104.0-108.0 °C[2] |

| Boiling Point | No data available | 318.6 °C at 760 mmHg[1] | No data available |

| CAS Number | 35276-81-4 | 53882-81-8[1] | 7391-28-8[2] |

Synthesis of 3-Oxo-3-(tolyl)propanenitriles

The most common and efficient method for the synthesis of β-ketonitriles, such as the 3-oxo-3-(tolyl)propanenitrile isomers, is the Claisen condensation of a methyl toluate ester with acetonitrile in the presence of a strong base.

General Experimental Protocol: Claisen Condensation

This protocol is adapted from established procedures for the synthesis of related β-ketonitriles.

Materials:

-

Methyl o-, m-, or p-toluate

-

Acetonitrile

-

Sodium hydride (NaH) or Sodium methoxide (NaOMe)

-

Anhydrous solvent (e.g., Toluene, Tetrahydrofuran)

-

Hydrochloric acid (HCl), dilute solution

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and apparatus for reflux and extraction

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in the chosen anhydrous solvent under a nitrogen atmosphere.

-

Addition of Reactants: A solution of the respective methyl toluate (1 equivalent) and acetonitrile (2-3 equivalents) in the anhydrous solvent is added dropwise to the stirred suspension of sodium hydride at a controlled temperature (often room temperature to gentle reflux).

-

Reaction: The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC). The initiation of the reaction is often indicated by the evolution of hydrogen gas.

-

Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of a dilute aqueous solution of hydrochloric acid until the mixture is acidic (pH ~2).

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired 3-oxo-3-(tolyl)propanenitrile isomer.

References

The Activated Methylene Heart of 2-Methylbenzoylacetonitrile: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbenzoylacetonitrile stands as a versatile scaffold in modern organic synthesis, primarily owing to the pronounced reactivity of its active methylene group. Positioned between two potent electron-withdrawing moieties—a benzoyl carbonyl and a nitrile group—this methylene unit exhibits significant acidity, rendering it a facile precursor to a stabilized carbanion. This inherent chemical character unlocks a diverse array of synthetic transformations, making it a valuable building block in the construction of complex heterocyclic systems and other valuable motifs for pharmaceutical and agrochemical research. This technical guide provides a comprehensive exploration of the reactivity of this active methylene group, detailing its physicochemical properties, key synthetic applications with experimental protocols, and mechanistic insights.

Physicochemical Properties and Acidity

The reactivity of the methylene group in this compound is fundamentally governed by the electron-withdrawing nature of the adjacent benzoyl and nitrile functionalities. This electronic influence significantly increases the acidity of the methylene protons, facilitating their abstraction by a base to form a resonance-stabilized carbanion.

Table 1: Estimated Physicochemical Properties of this compound's Active Methylene Group

| Property | Estimated Value/Description | Notes |

| pKa | ~7.8 - 8.5 | Estimated based on the predicted pKa of benzoylacetonitrile (~7.78). The ortho-methyl group may slightly increase the pKa. |

| Carbanion Stability | High | The negative charge is delocalized over the carbonyl oxygen and the nitrile nitrogen through resonance. |

| Nucleophilicity | High | The resulting carbanion is a potent nucleophile, readily participating in a variety of C-C bond-forming reactions. |

Key Synthetic Transformations

The nucleophilic carbanion generated from this compound is a versatile intermediate that participates in a wide range of synthetic transformations. The following sections detail some of the most significant reactions, complete with generalized experimental protocols adapted for this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds, involving their condensation with aldehydes or ketones, typically catalyzed by a weak base. This reaction with this compound provides a straightforward route to α,β-unsaturated products, which are themselves valuable synthetic intermediates.

Experimental Protocol: Knoevenagel Condensation of this compound with Benzaldehyde

-

Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 159.2 mg), benzaldehyde (1.0 mmol, 106.1 mg), and ethanol (15 mL).

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 mmol, 10 µL) or ammonium acetate (0.1 mmol, 7.7 mg).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Table 2: Representative Yields for Knoevenagel Condensation of Substituted Benzaldehydes with Active Methylene Nitriles

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) |

| Benzaldehyde | Malononitrile | Piperidine | Ethanol | ~90 |

| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Ammonium Acetate | Toluene | ~85 |

| 4-Methoxybenzaldehyde | Benzoylacetonitrile | Piperidine | Ethanol | ~92 |

Note: The yields presented are for analogous reactions and may vary for this compound due to steric and electronic factors.

Alkylation Reactions

The nucleophilic carbanion of this compound can be readily alkylated using various alkylating agents, such as alkyl halides. This reaction is a fundamental method for introducing alkyl chains at the α-position, further diversifying the molecular scaffold.

Experimental Protocol: α-Alkylation of this compound

-

Base and Substrate: In a flame-dried three-necked flask equipped with a magnetic stirrer and a reflux condenser, add sodium ethoxide (1.1 mmol) to anhydrous ethanol (20 mL) under an inert atmosphere (e.g., nitrogen or argon). To this solution, add this compound (1.0 mmol, 159.2 mg) and stir for 30 minutes at room temperature to ensure complete formation of the enolate.

-

Alkylating Agent Addition: Add the alkyl halide (e.g., ethyl bromide, 1.1 mmol) dropwise to the solution.

-

Reaction Conditions: The reaction mixture is then heated to reflux and the reaction progress is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Table 3: Representative Yields for Alkylation of Phenylacetonitrile Derivatives

| Phenylacetonitrile Derivative | Alkylating Agent | Base | Solvent | Yield (%) |

| Phenylacetonitrile | Ethyl Bromide | NaH | THF | ~85-95 |

| Phenylacetonitrile | Benzyl Chloride | NaOH (aq), PTC | Toluene | ~90 |

| 2-Chlorophenylacetonitrile | Methyl Iodide | K2CO3 | DMF | ~80 |

Note: The choice of base and solvent can significantly impact the yield and selectivity of the alkylation reaction. The ortho-methyl group in this compound may necessitate stronger reaction conditions or longer reaction times.

Synthesis of Heterocyclic Compounds

This compound is an excellent precursor for the synthesis of a variety of heterocyclic systems, including pyrazoles and pyridines, which are prevalent motifs in medicinal chemistry.

Pyrazoles can be synthesized by the condensation of β-dicarbonyl compounds or their equivalents with hydrazine derivatives. The active methylene group and the carbonyl group in this compound provide the necessary functionality for this transformation.

Experimental Protocol: Synthesis of a Pyrazole Derivative

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 159.2 mg) in ethanol (15 mL).

-

Reagent Addition: Add hydrazine hydrate (1.2 mmol) to the solution. A catalytic amount of a protic acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.

-

Reaction Conditions: The mixture is heated to reflux for several hours, with the reaction progress monitored by TLC.

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then triturated with water, and the resulting solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization.

While the classical Hantzsch pyridine synthesis involves a β-ketoester, this compound can be utilized in modified procedures. For instance, in a three-component reaction with an aldehyde and an enamine or an ammonium salt, it can lead to highly substituted pyridine derivatives.

Experimental Protocol: Three-Component Synthesis of a Pyridine Derivative

-

Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 159.2 mg), an aldehyde (e.g., benzaldehyde, 1.0 mmol), and an enamine (e.g., 3-aminocrotononitrile, 1.0 mmol) or ammonium acetate (2.0 mmol) in a suitable solvent such as ethanol or acetic acid (5 mL).

-

Reaction Conditions: The mixture is heated at a specified temperature (e.g., 80-120 °C) for several hours. The reaction progress is monitored by TLC.

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice-water. The precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography or recrystallization.

Table 4: Representative Yields for Three-Component Pyridine Synthesis

| Aldehyde | Active Methylene Compound | Nitrogen Source | Solvent | Yield (%) |

| Benzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | Acetic Acid | ~70-80 |

| 4-Nitrobenzaldehyde | Acetylacetone | Ammonium Acetate | Ethanol | ~65-75 |

| Cyclohexanecarboxaldehyde | Malononitrile | Ammonium Acetate | Ethanol | ~80-90 |

Note: These are representative yields for similar multicomponent reactions. The specific yield with this compound will depend on the chosen reaction partners and conditions.

Conclusion

The active methylene group in this compound is a powerful synthetic handle, enabling a diverse range of chemical transformations crucial for the synthesis of complex organic molecules. Its pronounced acidity and the nucleophilicity of its corresponding carbanion facilitate participation in fundamental reactions such as Knoevenagel condensations, alkylations, and various cyclization reactions to form important heterocyclic cores. The protocols and data presented in this guide, while often adapted from closely related structures, provide a solid foundation for researchers and drug development professionals to explore and exploit the rich chemistry of this versatile building block. Further quantitative studies on the specific reaction kinetics and optimization for this compound will undoubtedly continue to expand its utility in the scientific community.

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Methylbenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzoylacetonitrile, a β-ketonitrile derivative, is a versatile organic compound with significant potential in synthetic chemistry and drug discovery. Its unique structural features, characterized by the presence of a carbonyl group, a nitrile group, and an activated methylene bridge, give rise to a rich and varied reactivity profile. Understanding the electrophilic and nucleophilic nature of its different atomic centers is paramount for predicting its behavior in chemical reactions and for its strategic application in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide provides a detailed analysis of the reactive sites of this compound, supported by established principles of organic chemistry.

Core Concepts: Keto-Enol Tautomerism and Resonance

A fundamental aspect of this compound's reactivity is its existence as a mixture of keto and enol tautomers in solution.[1] The equilibrium between these two forms is crucial as it dictates the availability of different nucleophilic and electrophilic centers. The keto form predominates in most common solvents, but the enol form, though less abundant, is highly reactive.[2][3]

The methylene protons (α-protons) located between the carbonyl and nitrile groups are acidic due to the electron-withdrawing effects of both adjacent functional groups. Deprotonation of this α-carbon by a base leads to the formation of a resonance-stabilized enolate ion, a potent nucleophile.[4][5]

Visualization of Tautomerism and Reactive Intermediates

The following diagrams illustrate the key structural aspects of this compound's reactivity.

Caption: Keto-enol tautomerism of this compound.

Caption: Resonance stabilization of the enolate of this compound.

Identification of Electrophilic and Nucleophilic Sites

The distribution of electron density in this compound defines its reactive centers. The following diagram and table summarize these sites.

Caption: Electrophilic and nucleophilic centers in this compound.

| Site | Type | Justification | Potential Reactions |

| α-Carbon (Methylene C) | Nucleophilic | The α-protons are acidic, and their removal forms a resonance-stabilized carbanion (enolate).[4] The enol tautomer is also nucleophilic at this carbon.[1] | Alkylation, acylation, condensation reactions (e.g., Knoevenagel, Michael addition).[6][7] |

| Carbonyl Oxygen | Nucleophilic | The lone pairs of electrons on the oxygen atom can act as a nucleophile or a Brønsted-Lowry base. | Protonation (acid catalysis), coordination to Lewis acids. |

| Aromatic Ring | Nucleophilic | The benzene ring is electron-rich and can undergo electrophilic aromatic substitution. The methyl group is activating, while the benzoyl group is deactivating. | Halogenation, nitration, sulfonation, Friedel-Crafts reactions. |

| Carbonyl Carbon | Electrophilic | The carbon atom of the carbonyl group is electron-deficient due to the polarity of the C=O bond.[8] | Nucleophilic addition (e.g., with organometallic reagents, hydrides), formation of imines, enamines. |

| Nitrile Carbon | Electrophilic | The carbon atom of the nitrile group is sp-hybridized and bonded to a highly electronegative nitrogen atom, making it susceptible to nucleophilic attack. | Hydration to amides, reduction to amines, addition of Grignard reagents. |

Experimental Protocols

General Protocol for α-Alkylation of this compound

Objective: To introduce an alkyl group at the α-carbon of this compound via the generation of the enolate followed by reaction with an alkyl halide.

Materials:

-

This compound

-

A suitable base (e.g., sodium ethoxide, potassium tert-butoxide, sodium hydride)

-

Anhydrous solvent (e.g., ethanol, tetrahydrofuran (THF), dimethylformamide (DMF))

-

Alkylating agent (e.g., an alkyl halide like ethyl bromide)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with the anhydrous solvent.

-

Base Addition: The base is carefully added to the solvent. For a base like sodium hydride, the solvent would be THF or DMF. For sodium ethoxide, ethanol is a suitable solvent.

-

Enolate Formation: this compound, dissolved in a minimal amount of the anhydrous solvent, is added dropwise to the stirred base solution at an appropriate temperature (often 0 °C or room temperature). The formation of the enolate is typically indicated by a color change.

-

Alkylation: The alkylating agent is then added to the reaction mixture, and the solution is stirred for a period ranging from a few hours to overnight. The reaction temperature may be maintained or raised to reflux, depending on the reactivity of the alkylating agent.

-

Workup: After the reaction is complete (as monitored by thin-layer chromatography), the mixture is cooled to room temperature and quenched by the slow addition of the quenching solution.

-

Extraction and Purification: The product is extracted into an organic solvent. The combined organic layers are washed with brine, dried over the drying agent, and the solvent is removed under reduced pressure. The crude product can then be purified by techniques such as column chromatography or distillation.

Conclusion

This compound is a molecule with a dual reactivity profile, possessing both potent nucleophilic and electrophilic centers. The acidic nature of the α-protons and the resulting nucleophilicity of the enolate are central to its utility in C-C bond formation. Concurrently, the electrophilic carbonyl and nitrile carbons offer sites for nucleophilic attack. A thorough understanding of these reactive sites, governed by the principles of tautomerism and resonance, is essential for leveraging this compound's synthetic potential in the development of novel chemical entities for research and pharmaceutical applications.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. medlifemastery.com [medlifemastery.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. Benzoylacetonitrile synthesis - chemicalbook [chemicalbook.com]

The Synthetic Versatility of 2-Methylbenzoylacetonitrile: A Technical Guide for Chemical Researchers

An In-depth Exploration of 2-Methylbenzoylacetonitrile as a Pivotal Precursor in the Synthesis of Heterocyclic Compounds for Pharmaceutical and Agrochemical Applications.

Introduction

This compound, also known as 3-(2-methylphenyl)-3-oxopropanenitrile, is a versatile and highly reactive intermediate in organic synthesis. Its unique chemical structure, featuring a reactive methylene group flanked by a nitrile and a carbonyl group, makes it an invaluable building block for the construction of a wide array of complex organic molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the application of this compound as a precursor in the formation of diverse heterocyclic systems. These heterocyclic compounds are of significant interest to the pharmaceutical and agrochemical industries due to their potential biological activities, including roles as kinase inhibitors and antimicrobial agents. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations to facilitate its use in the laboratory.

Chemical Properties and Reactivity

This compound is a solid at room temperature. Its reactivity is primarily centered around the active methylene group, which is readily deprotonated by a base to form a stabilized carbanion. This carbanion can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The nitrile and carbonyl groups also serve as handles for further chemical transformations, allowing for the construction of diverse molecular architectures.

Synthesis of this compound

The primary method for the synthesis of this compound and its analogs is the Claisen condensation. This reaction involves the condensation of an appropriate ester with a nitrile in the presence of a strong base.

Experimental Protocol: Synthesis of this compound via Claisen Condensation

Materials:

-

Methyl 2-methylbenzoate (1.0 equiv)

-

Acetonitrile (2.0 equiv)

-

Sodium ethoxide (or another suitable strong base) (2.0 equiv)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (for workup)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide in anhydrous diethyl ether.

-

A solution of methyl 2-methylbenzoate and acetonitrile in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium ethoxide at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 2-4 hours to ensure the completion of the reaction.

-

The reaction mixture is then cooled to room temperature, and the resulting solid is collected by filtration.

-

The solid is washed with anhydrous diethyl ether and then dissolved in ice-cold water.

-

The aqueous solution is acidified with dilute hydrochloric acid to precipitate the crude this compound.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Applications in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, including pyrazoles, thiophenes, and potentially pyridines and pyrimidines.

Synthesis of Pyrazole Derivatives

Pyrazole moieties are prevalent in many pharmaceutically active compounds. This compound can be readily converted to pyrazole derivatives by reaction with hydrazine or its derivatives.

Materials:

-

3-Oxo-3-o-tolylpropanenitrile (this compound) (100 mg, 0.63 mmol)

-

Hydrazine hydrate (NH₂NH₂·H₂O) (46 μL, 0.95 mmol)

-

Ethanol (2 mL)

Procedure:

-

To a stirred solution of 3-oxo-3-o-tolylpropanenitrile (100 mg, 0.63 mmol) in ethanol (2 mL), add hydrazine hydrate (46 μL, 0.95 mmol).

-

Heat the reaction mixture to 70 °C for 16 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure to provide 5-(o-tolyl)-1H-pyrazol-3-amine as a yellow oil.

-

The crude product (100 mg, 92% crude yield) can be used for subsequent steps without further purification.

Product Characterization:

-

HPLC: Phenomenex LUNA C-18 4.6 x 50 mm, 0 to 100% B over 4 minutes, 1 minute hold time, A = 90% water, 10% methanol, 0.1% TFA, B = 10% water, 90% methanol, 0.1% TFA, RT = 1.68 min, 93% homogeneity index.

-

LCMS: Calculated for C₁₀H₁₁N₃: 173.10. Found: 174.30 (M+H)⁺.

This compound has been utilized as a precursor in the synthesis of pyrazole-based inhibitors of p38 MAP kinase, a key target in inflammatory diseases.[1][2]

Reaction Scheme:

Caption: Synthesis of p38 kinase inhibitors from this compound.

Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)

The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes. While a specific protocol for this compound was not found in the reviewed literature, a general procedure can be adapted.

Materials:

-

This compound (1.0 equiv)

-

An α-cyanoester (e.g., ethyl cyanoacetate) or malononitrile (1.0 equiv)

-

Elemental sulfur (1.1 equiv)

-

A base (e.g., morpholine or triethylamine) (catalytic to stoichiometric amount)

-

A solvent (e.g., ethanol, methanol, or DMF)

Procedure:

-

In a round-bottom flask, dissolve this compound, the α-cyanoester or malononitrile, and elemental sulfur in the chosen solvent.

-

Add the base to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization.

Data Summary

The following table summarizes the quantitative data found for reactions involving this compound as a precursor.

| Product | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| 5-(o-tolyl)-2H-pyrazol-3-ylamine | Hydrazine hydrate | Ethanol | 70 °C | 16 h | 92 (crude) | [3] |

| 2-hydroxyimino-3-oxo-3-(o-tolyl)propanenitrile | Sodium nitrite, Acetic acid | Water | - | - | 90 |

Logical Workflow for Heterocyclic Synthesis

The general workflow for utilizing this compound as a precursor in heterocyclic synthesis involves a few key logical steps, from the synthesis of the precursor itself to the final biologically active compounds.

Caption: General workflow for the synthesis and application of heterocycles derived from this compound.

Conclusion

This compound is a potent and versatile precursor for the synthesis of a variety of heterocyclic compounds with significant potential in medicinal and materials chemistry. The presence of the ortho-methyl group can influence the reactivity and the biological activity of the resulting products, offering opportunities for the generation of novel chemical entities. This guide has provided an overview of its synthesis and reactivity, along with detailed protocols for its application in the construction of pyrazole and thiophene ring systems. Further exploration of its utility in other multicomponent reactions and for the synthesis of other heterocyclic frameworks is a promising area for future research. The data and methodologies presented herein are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel bioactive molecules.

References

An In-depth Technical Guide to 2-Methylbenzoylacetonitrile: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbenzoylacetonitrile, also known by its IUPAC name 3-(2-methylphenyl)-3-oxopropanenitrile, is a versatile β-ketonitrile that serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its unique chemical structure, featuring a reactive methylene group flanked by a carbonyl and a nitrile group, makes it a valuable building block in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound, with a focus on detailed experimental protocols and its applications in drug development and other research areas.

Introduction and Historical Context

As a versatile intermediate, this compound has found its primary application in the construction of more complex molecular architectures, particularly in the synthesis of heterocyclic compounds which form the core of many therapeutic agents and agrochemicals.[1] Its utility lies in the strategic placement of functional groups that can be selectively manipulated to build diverse molecular frameworks.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical data sources.

| Property | Value |

| CAS Number | 35276-81-4 |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| Appearance | White crystals[1] |

| Melting Point | 81-87 °C[1] |

| Purity (typical) | ≥ 98% (HPLC)[1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published in publicly accessible databases. However, based on the known structure and data from analogous compounds, the following characteristic spectral features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, a singlet for the methylene protons, and a multiplet pattern in the aromatic region corresponding to the four protons of the ortho-substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum would exhibit distinct signals for the methyl carbon, the methylene carbon, the nitrile carbon, the carbonyl carbon, and the carbons of the aromatic ring.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C≡N stretching vibration (typically around 2250 cm⁻¹), the C=O stretching vibration of the ketone (around 1680 cm⁻¹), and C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 159. The fragmentation pattern would likely involve the loss of CO, CN, and cleavage of the bond between the carbonyl group and the methylene group. Predicted mass spectrometry data suggests prominent peaks at m/z values corresponding to the molecular ion and key fragments.[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Claisen-type condensation of a 2-methylbenzoate ester with acetonitrile in the presence of a strong base. This reaction is a cornerstone of β-ketonitrile synthesis.

General Reaction Scheme

The overall synthetic transformation is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of β-ketonitriles.[3]

Materials:

-

Ethyl 2-methylbenzoate

-

Acetonitrile (anhydrous)

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or another suitable strong base like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is purged with an inert gas (e.g., nitrogen or argon).

-

Base Addition: The strong base (e.g., 1.1 equivalents of NaH) is carefully added to the flask containing anhydrous solvent.

-

Acetonitrile Addition: Acetonitrile (1.0 equivalent) is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature) to form the acetonitrile anion.

-

Ester Addition: A solution of ethyl 2-methylbenzoate (1.0 equivalent) in the anhydrous solvent is added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of a dilute acid solution (e.g., 1 M HCl) at 0 °C to neutralize the excess base and protonate the enolate product.

-

Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Applications in Drug Development and Agrochemicals

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and agrochemical research.[1] The presence of the ketone and nitrile functionalities allows for a wide range of chemical transformations, leading to the formation of pyridines, pyrimidines, pyrazoles, and other important scaffolds.

While specific blockbuster drugs or widely used pesticides directly synthesized from this compound are not prominently documented in publicly available literature, its role as a key building block is evident in numerous patents and research articles exploring novel bioactive compounds. Its derivatives have been investigated for a range of biological activities. For instance, some quinazolinone derivatives incorporating a methyl-benzonitrile moiety have shown potential as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of diabetes.[4] Phenylacrylonitrile derivatives have also been studied for their antimicrobial and cytotoxic effects.[5]

The general synthetic utility of β-ketonitriles in creating biologically active molecules suggests that this compound is likely employed in the early stages of drug discovery and process development, where the exploration of diverse chemical structures is crucial.

Logical Relationships in Synthesis and Application

The following diagram illustrates the central role of this compound as a synthetic intermediate.

Caption: The role of this compound as a key synthetic intermediate.

Conclusion

This compound is a synthetically important molecule with significant potential in the development of new pharmaceuticals and agrochemicals. Its straightforward synthesis via the Claisen condensation and the versatility of its functional groups make it an attractive starting material for the construction of complex molecular architectures. While its direct historical discovery is not well-documented, its importance lies in its role as a key building block in the ongoing quest for novel bioactive compounds. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic and commercial potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - 3-(2-methylphenyl)-3-oxopropanenitrile (C10H9NO) [pubchemlite.lcsb.uni.lu]

- 3. Benzoylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. brieflands.com [brieflands.com]

- 5. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyridines using 2-Methylbenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to achieve desired biological activities. 2-Methylbenzoylacetonitrile is a versatile and reactive precursor for the synthesis of highly substituted pyridines. Its activated methylene group, flanked by a nitrile and a carbonyl group, readily participates in a variety of condensation and cyclization reactions.

This document provides detailed application notes and experimental protocols for the synthesis of polysubstituted pyridines utilizing this compound as a key building block. The methodologies described herein are based on established synthetic strategies for related β-ketonitriles and are adaptable for the generation of diverse pyridine libraries for research and drug discovery.

Synthetic Strategies

Several robust synthetic strategies can be employed to construct the pyridine ring from this compound. These methods often involve multicomponent reactions, offering high atom economy and rapid access to molecular complexity.

Thorpe-Ziegler Cyclization and Related Condensations

The Thorpe-Ziegler reaction and related base-catalyzed self-condensation reactions of β-ketonitriles can lead to the formation of 2-aminopyridine derivatives. In the case of this compound, this would involve the initial formation of a dimer followed by intramolecular cyclization and tautomerization.

Guareschi-Thorpe Reaction for 2-Pyridone Synthesis

The Guareschi-Thorpe reaction provides a straightforward route to 2-pyridone derivatives through the condensation of a β-ketonitrile, a 1,3-dicarbonyl compound, and a source of ammonia (e.g., ammonium acetate). This multicomponent approach allows for the introduction of diverse substituents at various positions of the pyridine ring.

Multicomponent Synthesis of 2-Amino-3-cyanopyridines

A highly efficient and versatile method for the synthesis of functionalized pyridines is the one-pot, four-component reaction between an aldehyde, a methyl ketone, this compound, and ammonium acetate. This reaction proceeds through a series of tandem Knoevenagel condensation, Michael addition, and cyclocondensation steps to afford highly substituted 2-amino-3-cyanopyridines.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the synthesis of pyridines using precursors analogous to this compound. These data serve as a guideline for reaction optimization.

Table 1: Guareschi-Thorpe Synthesis of 2-Pyridones

| Entry | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethyl acetoacetate | Piperidine | Ethanol | Reflux | 4 | 85-95 |